molecular formula C16H12ClN3O3 B4461806 N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B4461806
M. Wt: 329.74 g/mol
InChI Key: JUVYNNGRXWZMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as CL-M1, is a synthetic compound that has gained attention for its potential use in scientific research. CL-M1 is a member of the isoxazole family of compounds and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been shown to modulate the activity of transcription factors involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth and proliferation of cancer cells. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been found to modulate the activity of neurotransmitters and ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a useful tool for studying complex biological processes. Another advantage is its ability to cross the blood-brain barrier, making it a potential treatment for neurological disorders.
One limitation of using N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer and may limit its effectiveness in certain experiments. Another limitation is its potential toxicity, which may limit its use in certain cell lines or animal models.

Future Directions

There are many potential future directions for research on N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is in the optimization of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide for use as a therapeutic agent in the treatment of neurological disorders and cancer.
Other potential future directions include the development of new analogs of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide with improved solubility and toxicity profiles. There is also potential for the use of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies to enhance their effectiveness.
Conclusion:
In conclusion, N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is a synthetic compound with potential applications in a range of scientific research areas. Its ability to modulate multiple signaling pathways and cross the blood-brain barrier make it a useful tool for studying complex biological processes and a potential treatment for neurological disorders and cancer. While there are limitations to its use in lab experiments, there are many potential future directions for research on N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide that could lead to new discoveries and therapies.

Scientific Research Applications

N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to have potential applications in a range of scientific research areas. One area of interest is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Another area of interest is in the study of cancer. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-11-6-4-10(5-7-11)14-9-13(20-23-14)16(21)19-12-3-2-8-18-15(12)17/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVYNNGRXWZMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.